1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11 1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11 Intermediate in the preparation of labeled Ximelagatran.

Brand Name: Vulcanchem
CAS No.: 1356352-32-3
VCID: VC0131715
InChI: InChI=1S/C25H34N4O4/c1-25(2,3)33-24(32)28-21(19-7-5-4-6-8-19)23(31)29-14-13-20(29)22(30)27-16-18-11-9-17(15-26)10-12-18/h9-12,19-21H,4-8,13-14,16H2,1-3H3,(H,27,30)(H,28,32)/t20-,21+/m0/s1/i4D2,5D2,6D2,7D2,8D2,19D
SMILES: CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N
Molecular Formula: C₂₅H₂₃D₁₁N₄O₄
Molecular Weight: 465.63

1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11

CAS No.: 1356352-32-3

Cat. No.: VC0131715

Molecular Formula: C₂₅H₂₃D₁₁N₄O₄

Molecular Weight: 465.63

* For research use only. Not for human or veterinary use.

1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11 - 1356352-32-3

Specification

CAS No. 1356352-32-3
Molecular Formula C₂₅H₂₃D₁₁N₄O₄
Molecular Weight 465.63
IUPAC Name tert-butyl N-[(1R)-2-[(2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]carbamate
Standard InChI InChI=1S/C25H34N4O4/c1-25(2,3)33-24(32)28-21(19-7-5-4-6-8-19)23(31)29-14-13-20(29)22(30)27-16-18-11-9-17(15-26)10-12-18/h9-12,19-21H,4-8,13-14,16H2,1-3H3,(H,27,30)(H,28,32)/t20-,21+/m0/s1/i4D2,5D2,6D2,7D2,8D2,19D
SMILES CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N

Introduction

Chemical Structure and Stereochemistry

The compound’s structure comprises multiple functional groups and stereochemical elements:

Core Structural Components

  • Boc-protected amino group: A tert-butoxycarbonyl (Boc) group protects the amino moiety, enhancing stability during synthesis.

  • Cyclohexylacetyl moiety: A cyclohexyl ring attached to an acetyl group, with deuterium labeling at 11 positions (denoted by "-d11"). The stereochemistry at the 2R position is critical for biological activity.

  • Cyanobenzyl group: A 4'-cyanobenzyl substituent contributes to hydrophobic interactions and electronic properties.

  • Azetidine ring: A four-membered nitrogen-containing ring (2-L-azetidine) with a carboxamide linkage .

Stereochemical Configuration

The compound exhibits defined stereocenters:

  • (2R)-configuration: The amino group and cyclohexylacetyl moiety are in the R configuration.

  • (2S)-configuration: The azetidine ring’s substituents adopt the S configuration .

This stereochemical precision is vital for maintaining structural integrity and reactivity in synthetic pathways.

Synthesis and Deuterium Incorporation

General Synthetic Approach

The synthesis involves multi-step reactions, with deuterium introduced during key stages:

  • Boc protection: The amino group is protected using tert-butoxycarbonyl chloride.

  • Cyclohexylacetyl formation: Incorporation of deuterated cyclohexylacetyl groups via deuterated reagents (e.g., D₂O or deuterated solvents).

  • Azetidine ring assembly: Coupling reactions to form the azetidine-carboxamide linkage.

  • Deuterium labeling: Selective replacement of hydrogens with deuterium at specified positions .

Key Challenges

  • Stereochemical control: Maintaining the (2R) and (2S) configurations requires precise reaction conditions.

  • Deuterium retention: Ensuring minimal isotopic scrambling during synthesis, particularly in acidic or high-temperature steps.

Analytical Characterization

Molecular and Spectroscopic Data

PropertyValueSource
CAS Number1356352-32-3
Molecular FormulaC₂₅H₂₃D₁₁N₄O₄
Molecular Weight465.63 g/mol
IUPAC Nametert-butyl N-[(1R)-2-[(2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]carbamate
SMILESCC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N
InChIInChI=1S/C25H34N4O4/c1-25(2,3)33-24(32)28-21(19-7-5-4-6-8-19)23(31)29-14-13-20(29)22(30)27-16-18-11-9-17(15-26)10-12-18/h9-12,19-21H,4-8,13-14,16H2,1-3H3,(H,27,30)(H,28,32)/t20-,21+/m0/s1/i4D2,5D2,6D2,7D2,8D2,19D

Applications in Analytical Chemistry

Deuterated analogs like this compound are indispensable in:

  • Mass spectrometry: Distinguishing isotopic clusters for accurate quantification.

  • NMR spectroscopy: Resolving signal overlap by exploiting deuterium’s distinct chemical environment.

  • Metabolic studies: Tracing metabolic pathways without interference from endogenous compounds .

SupplierPurityAppearanceStorage ConditionsMinimum Order
Chemlyte Solutions>99.0%LiquidDry, cool, well-ventilated area100 grams
BOC Sciences~98%Off-white foam-20°C under inert atmosphereNot specified

Research and Development Applications

Role as a Reference Standard

This compound serves as an internal standard in:

  • Quantitative LC-MS/MS: Correcting for matrix effects and ion suppression.

  • Pharmacokinetic studies: Validating assay accuracy in drug metabolism studies .

Challenges and Future Directions

Synthetic Limitations

  • Cost and scalability: Deuterated reagents increase production expenses.

  • Isotopic purity: Ensuring >98% deuterium incorporation at labeled sites .

Emerging Opportunities

  • Isotope effects: Studying kinetic isotope effects (KIEs) in enzymatic reactions.

  • Advanced imaging: Utilizing deuterium in neutron scattering or imaging techniques .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator